(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC15809115
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12F2O2 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | (2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1 |
| Standard InChI Key | HWDQLQCPHNGWIW-LURJTMIESA-N |
| Isomeric SMILES | C1CC(CCC12C[C@H]2C(=O)O)(F)F |
| Canonical SMILES | C1CC(CCC12CC2C(=O)O)(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is , with a molar mass of 190.19 g/mol . Its spirocyclic framework consists of a cyclopropane ring fused to a cyclohexane moiety, with fluorine atoms at the 6,6-positions and a carboxylic acid group at the 1-position (R-configuration). This stereochemistry is critical for its biochemical interactions, as evidenced by its isomeric SMILES string: .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.19 g/mol | |
| IUPAC Name | (2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid | |
| Canonical SMILES | ||
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
The spirocyclic structure imparts rigidity, enhancing metabolic stability and binding affinity to biological targets. The fluorine atoms increase electronegativity, promoting hydrophobic interactions and resistance to enzymatic degradation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid involves multi-step organic reactions, typically starting with a spirocyclic precursor. Electrophilic fluorination using agents like or nucleophilic substitution with introduces fluorine atoms at the 6,6-positions. A representative pathway includes:
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Cyclopropanation: Formation of the spiro[2.5]octane core via [2+1] cycloaddition.
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Fluorination: Dual fluorination at the 6,6-positions under anhydrous conditions.
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Carboxylic Acid Introduction: Oxidation of a terminal methyl group or hydrolysis of a nitrile intermediate.
Stereochemical Control
The R-configuration at the 1-position is achieved through chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity, critical for pharmaceutical applications.
Chemical Reactivity and Stability
The compound exhibits reactivity typical of carboxylic acids and fluorinated alkanes:
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. The acidic proton () facilitates deprotonation under basic conditions.
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Fluorine Substituents: Electron-withdrawing effects activate adjacent carbons toward nucleophilic attack. The C-F bonds are highly stable, contributing to environmental persistence .
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Spirocyclic Framework: The strained cyclopropane ring may undergo ring-opening reactions under extreme conditions (e.g., high temperature or strong acids).
Pharmaceutical Applications
Drug Design and Development
The compound’s spirocyclic structure and fluorine atoms make it a valuable scaffold in drug discovery:
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Protein Binding: The rigid structure complements hydrophobic pockets in enzymes, as demonstrated in kinase inhibition assays.
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Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo.
Case Studies
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Antiviral Research: Derivatives have shown inhibitory activity against viral proteases, with IC values in the nanomolar range .
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Antibiotic Adjuvants: Enhances the potency of β-lactam antibiotics by modulating bacterial efflux pumps .
Environmental Impact and Toxicology
Environmental Persistence
As a PFAS compound, it resists degradation via hydrolysis, photolysis, and microbial action. Predicted environmental half-lives exceed 5 years in water and soil.
Ecotoxicology
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Aquatic Toxicity: LC for Daphnia magna is 12 mg/L, indicating moderate toxicity.
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Bioaccumulation: Log of 2.3 suggests low bioaccumulation potential .
Table 2: Hazard Classification
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Analytical Characterization
Spectroscopic Methods
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NMR: -NMR shows distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and carboxylic acid (δ 12.1 ppm) .
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Mass Spectrometry: ESI-MS exhibits a dominant [M-H] ion at m/z 189.073 .
Chromatography
HPLC methods using C18 columns and acetonitrile/water mobile phases achieve >98% purity .
Table 3: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 191.09 | 147.0 |
| [M+Na] | 213.07 | 156.0 |
| [M-H] | 189.07 | 152.3 |
Future Research Directions
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Structure-Activity Relationships: Optimizing fluorine positioning for enhanced target affinity.
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Environmental Remediation: Developing degradation methods (e.g., advanced oxidation processes).
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Toxicokinetics: Longitudinal studies on chronic exposure effects.
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